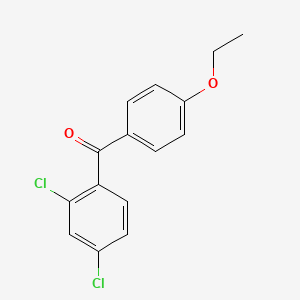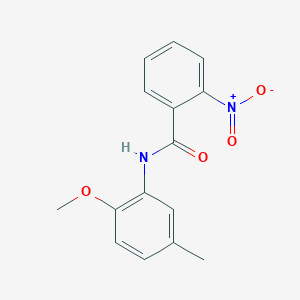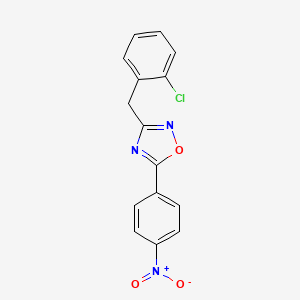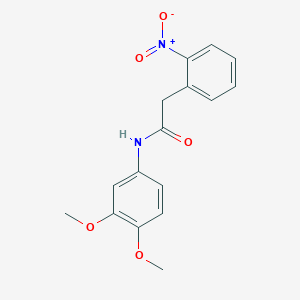![molecular formula C18H17ClN2O2 B5739799 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide, commonly known as BCI-838, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzoxazole derivatives and has been extensively studied for its potential use in treating various diseases.
Mécanisme D'action
The exact mechanism of action of BCI-838 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical and Physiological Effects:
BCI-838 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis (programmed cell death), and anti-inflammatory effects. These effects make BCI-838 a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BCI-838 is its high potency, which allows for lower doses to be used in experiments. Additionally, BCI-838 has shown low toxicity in preclinical studies, making it a safer option for use in lab experiments. However, one limitation of BCI-838 is its limited solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several future directions for the study of BCI-838. One potential direction is the development of more efficient synthesis methods for BCI-838, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of BCI-838 and its potential use in treating various diseases. Finally, the development of more effective delivery methods for BCI-838 could enhance its therapeutic potential.
In conclusion, BCI-838 is a promising compound that has shown potential in treating various diseases. Its high potency, low toxicity, and anti-inflammatory effects make it a promising candidate for further study. With continued research, BCI-838 could become an important tool in the fight against cancer, inflammation, and autoimmune disorders.
Méthodes De Synthèse
The synthesis of BCI-838 involves several steps, including the reaction of 2-amino-5-chlorobenzoic acid with acetic anhydride to form 2-acetamido-5-chlorobenzoic acid. This intermediate is then reacted with ethyl 3-methylbutanoate in the presence of a coupling agent to form the final product, BCI-838.
Applications De Recherche Scientifique
BCI-838 has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have shown promising results in the treatment of cancer, particularly in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(2)9-17(22)20-12-7-8-14(19)13(10-12)18-21-15-5-3-4-6-16(15)23-18/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNLHFWAWTEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)
![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)





![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)

![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)